molecular formula C15H15NO2 B11089610 N-[1-(4-hydroxyphenyl)ethyl]benzamide

N-[1-(4-hydroxyphenyl)ethyl]benzamide

Cat. No.: B11089610
M. Wt: 241.28 g/mol
InChI Key: AIXMWCAPWLPPLG-UHFFFAOYSA-N
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Description

N-[1-(4-hydroxyphenyl)ethyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group attached to a phenyl ring substituted with a hydroxy group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-hydroxyphenyl)ethyl]benzamide can be achieved through several methods. One common approach involves the condensation of 4-hydroxyacetophenone with benzoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired benzamide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-hydroxyphenyl)ethyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated benzamide derivatives.

Scientific Research Applications

N-[1-(4-hydroxyphenyl)ethyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[1-(4-hydroxyphenyl)ethyl]benzamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the benzamide moiety can interact with enzyme active sites. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(4-hydroxyphenyl)ethyl]benzamide: Similar structure but with a different substitution pattern on the phenyl ring.

    4-hydroxy-N-(4-hydroxyphenyl)benzamide: Contains an additional hydroxy group on the benzamide moiety.

    N-ethylbenzamide: Lacks the hydroxy group on the phenyl ring.

Uniqueness

N-[1-(4-hydroxyphenyl)ethyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxy group at the para position enhances its ability to form hydrogen bonds, influencing its reactivity and interactions with biological targets.

Properties

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

N-[1-(4-hydroxyphenyl)ethyl]benzamide

InChI

InChI=1S/C15H15NO2/c1-11(12-7-9-14(17)10-8-12)16-15(18)13-5-3-2-4-6-13/h2-11,17H,1H3,(H,16,18)

InChI Key

AIXMWCAPWLPPLG-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)O)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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